Abrusogenin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

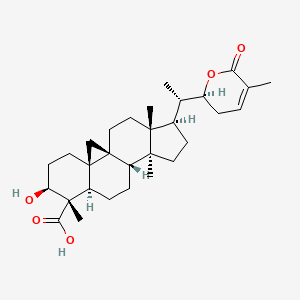

Abrusogenin is a sweet-tasting saponin occurring naturally. It may have cytotoxic properties.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Antimicrobial Properties

Research indicates that abrusogenin exhibits antimicrobial activity, particularly against various bacterial strains. A study demonstrated that extracts from Abrus precatorius leaves, including this compound, showed significant inhibition of pathogenic bacteria, suggesting its potential as a natural antimicrobial agent .

1.2 Antiplasmodial Activity

In vitro studies have shown that this compound and other compounds from Abrus precatorius can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The n-hexane fraction containing this compound demonstrated a notable reduction in parasitemia in treated mice, indicating its potential as an alternative treatment for malaria .

1.3 Antischistosomal Potential

Recent molecular docking studies identified this compound as a promising candidate for treating schistosomiasis, a disease caused by parasitic worms. The compound showed high binding affinity to purine nucleoside phosphorylase of Schistosoma mansoni, suggesting that it could be developed into a novel antischistosomal drug .

Pharmaceutical Development

2.1 Sweetener Applications

this compound is also explored as a natural sweetener. Patents have been filed for the use of compounds derived from Abrus precatorius, including this compound, as sugar substitutes in food products. These compounds are noted for their ability to mimic the taste profile of sucrose without the associated health risks of synthetic sweeteners .

2.2 Toxicity Studies

Despite its beneficial applications, this compound is subject to toxicity concerns. Case studies have reported severe poisoning incidents due to the ingestion of Abrus precatorius seeds, which contain abrin, a toxic lectin closely related to this compound. Symptoms include gastrointestinal distress and neurological complications, necessitating careful dosage and application in therapeutic contexts .

Case Studies

3.1 Toxicity Case Report

A notable case involved a young girl who experienced severe symptoms after consuming A. precatorius seeds. Her treatment highlighted the need for awareness regarding the toxic potential of this plant, despite the therapeutic promise of its compounds like this compound .

3.2 Clinical Trials on Fertility

Studies evaluating the effects of Abrus precatorius extracts on reproductive health indicated that high doses may adversely affect fertility by disrupting testosterone levels and causing testicular atrophy in animal models . These findings underscore the need for further research into dosage and safety profiles.

Summary of Biological Activities

Toxicity Risk Assessment

Propriétés

Numéro CAS |

124962-07-8 |

|---|---|

Formule moléculaire |

C30H44O6 |

Poids moléculaire |

484.7 g/mol |

Nom IUPAC |

(1S,3R,6S,7S,8R,11S,12S,15R,16R)-6-hydroxy-7,12,16-trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid |

InChI |

InChI=1S/C30H44O5/c1-17-6-7-20(35-24(17)32)18(2)19-10-12-27(4)21-8-9-22-28(5,25(33)34)23(31)11-13-29(22)16-30(21,29)15-14-26(19,27)3/h6,18-23,31H,7-16H2,1-5H3,(H,33,34)/t18-,19+,20-,21-,22-,23-,26+,27-,28-,29+,30-/m0/s1 |

Clé InChI |

NXMRMNOPYPGVLG-IHYQVECHSA-N |

SMILES |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C(=O)O)O)C)C |

SMILES isomérique |

CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H]([C@@]6(C)C(=O)O)O)C)C |

SMILES canonique |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C(=O)O)O)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Abrusogenin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.